s-(3-Methylphenyl) methylcarbamothioate
Description
S-(3-Methylphenyl) methylcarbamothioate is a thiocarbamate derivative characterized by a methylcarbamothioate group (-SCONHCH₃) attached to a 3-methylphenyl substituent. Thiocarbamates are known for their enzyme-inhibiting properties, often targeting acetylcholinesterase or other biological pathways in pests .
Properties
CAS No. |
29416-87-3 |
|---|---|
Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
S-(3-methylphenyl) N-methylcarbamothioate |
InChI |
InChI=1S/C9H11NOS/c1-7-4-3-5-8(6-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
KVOXNXAVDOGXRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC(=O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are compared based on functional groups, substituents, and applications:
Methasulfocarb (S-4-Methylsulfonyloxyphenyl Methylthiocarbamate)
- CAS No.: 66952-49-6
- Molecular Formula: C₉H₁₁NO₄S₂
- Key Features :
Methyl (3-Hydroxyphenyl)-carbamate
- CAS No.: 13683-89-1
- Molecular Formula: C₈H₉NO₃
- Key Features :
S-(3-Methylphenyl) Methylcarbamothioate (Target Compound)
- Inferred Structure :
- Thiocarbamate group (-SCONHCH₃).
- 3-Methyl substituent on the phenyl ring.
Comparative Data Table
Substituent Effects on Bioactivity and Stability
- Methasulfocarb : The 4-methylsulfonyloxy group increases electron-withdrawing effects, enhancing stability and interaction with fungal enzymes. Its sulfonyl group may improve systemic mobility in plants .
- Methyl (3-Hydroxyphenyl)-carbamate : The 3-hydroxy group increases polarity, reducing lipid solubility but improving water dispersibility. This may limit its environmental persistence compared to thiocarbamates .
- This compound : The 3-methyl group likely boosts lipophilicity, favoring cuticle penetration in pests. However, the absence of electron-withdrawing groups may reduce enzymatic targeting efficiency compared to methasulfocarb.
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